molecular formula C10H8F4O B13531608 1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one

1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B13531608
M. Wt: 220.16 g/mol
InChI Key: CJLCLKGYQKOUEQ-UHFFFAOYSA-N
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Description

1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one is an organic compound with the molecular formula C10H9F4O. This compound is characterized by the presence of a trifluoromethyl group and a fluoro substituent on a phenyl ring, which is attached to a propan-2-one moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 4-fluoro-3-(trifluoromethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods may involve more efficient catalytic processes or continuous flow techniques to enhance yield and reduce production costs. These methods are designed to be scalable and environmentally friendly, often incorporating green chemistry principles .

Chemical Reactions Analysis

1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a carbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F4O/c1-6(15)4-7-2-3-9(11)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

CJLCLKGYQKOUEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)F)C(F)(F)F

Origin of Product

United States

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